molecular formula C8F16O B13417894 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran CAS No. 335-35-3

2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran

Cat. No.: B13417894
CAS No.: 335-35-3
M. Wt: 416.06 g/mol
InChI Key: KEDSBJOHAWJRQU-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran: is an organic compound with the chemical formula C8F16O . It is a colorless, transparent liquid that is relatively stable under normal conditions. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination and Cyclization: One common method involves the fluorination of fluorinated alkynes followed by cyclization to form the tetrahydro-2H-pyran ring.

    Fluorinated Pyran Derivatives: Another approach involves the fluorination of existing pyran derivatives.

Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Electrophiles: Halogens, acids

Major Products:

    Fluorinated Amines: Formed through nucleophilic substitution with amines

    Fluorinated Alcohols: Resulting from substitution with alcohols

    Oxidized Derivatives: Produced through oxidation reactions

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex fluorinated organic compounds.

Biology and Medicine:

    Drug Development: Investigated for its potential use in the development of fluorinated pharmaceuticals.

Industry:

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran exerts its effects is primarily through its high fluorine content. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This electronegativity can affect molecular interactions, making the compound a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3,4,4,5,5,6-Nonafluoro-6-(heptafluoropropyl)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydro-2H-pyran ring with a high degree of fluorination. This combination imparts distinct chemical properties, such as high stability and reactivity, making it particularly valuable in specialized applications .

Properties

CAS No.

335-35-3

Molecular Formula

C8F16O

Molecular Weight

416.06 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)oxane

InChI

InChI=1S/C8F16O/c9-1(10)2(11,12)6(19,25-8(23,24)5(1,17)18)3(13,14)4(15,16)7(20,21)22

InChI Key

KEDSBJOHAWJRQU-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC(C1(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F

Origin of Product

United States

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